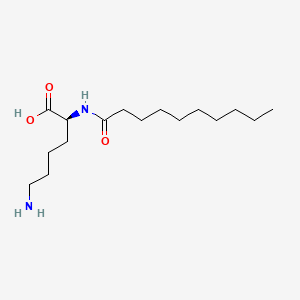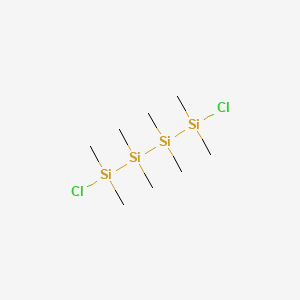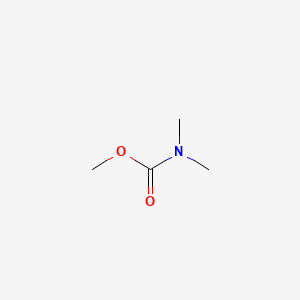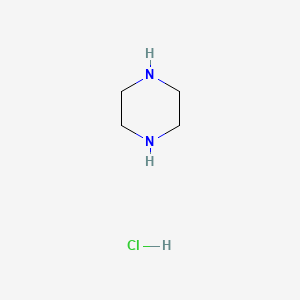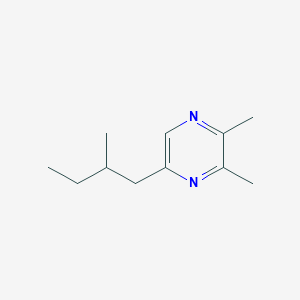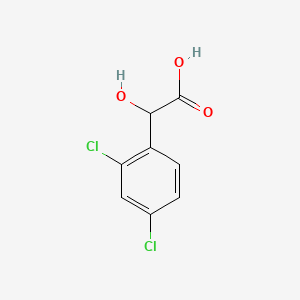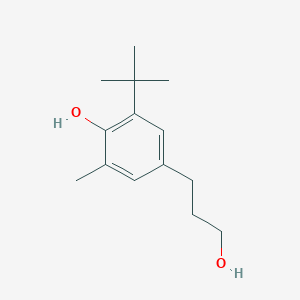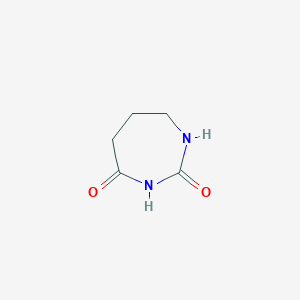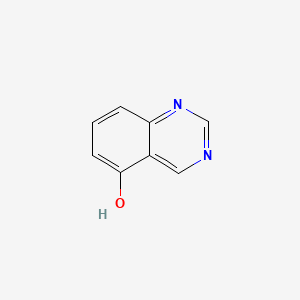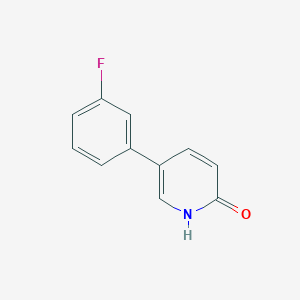
5-(3-Fluorophenyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenyl)pyridin-2-ol is a chemical compound that belongs to the class of fluorinated pyridines It features a pyridine ring substituted with a fluorophenyl group at the 5-position and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)pyridin-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another method involves the fluorination of pyridine derivatives using fluorinating agents such as N-fluoropyridinium salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents is crucial to ensure efficient production while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3-Fluorophenyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-(3-Fluorophenyl)pyridin-2-ol has a wide range of applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(3-Fluorophenyl)pyridin-2-ol involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain proteins and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
2-Fluoropyridine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Fluoropyridine: The fluorine atom is positioned differently, leading to variations in chemical behavior.
4-Fluoropyridine: Another positional isomer with distinct properties and uses.
Uniqueness: 5-(3-Fluorophenyl)pyridin-2-ol is unique due to the presence of both the fluorophenyl group and the hydroxyl group, which confer specific chemical and biological properties. This combination makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents.
Propriétés
Numéro CAS |
76053-44-6 |
|---|---|
Formule moléculaire |
C11H8FNO |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
5-(3-fluorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-7H,(H,13,14) |
Clé InChI |
KGNYRTOVOYFAEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2 |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


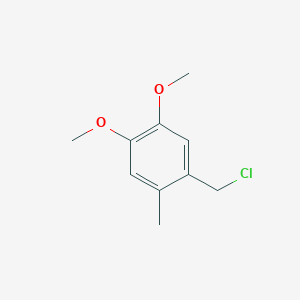
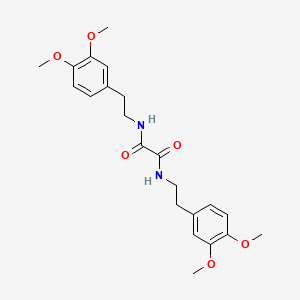
![5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3056939.png)
